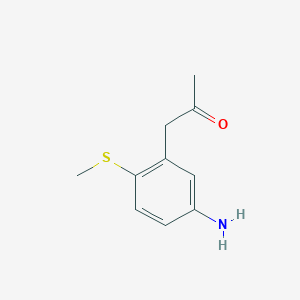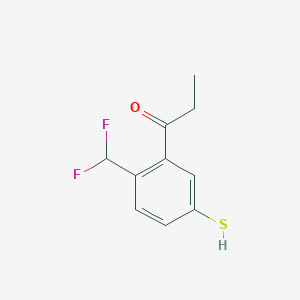
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C17H19FO6S2 and a molecular weight of 402.46 g/mol. It is an intermediate in the synthesis of 1,3-Dibromo-2-fluoropropane, a common side product of the fluoroalkylation of benzene via sulfur tetrafluoride with 1,3-dihaloketones.
Métodos De Preparación
The synthesis of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the reaction of 2-fluoropropane-1,3-diol with p-toluene sulfonyl chloride in the presence of pyridine . The reaction is carried out at 0°C for 30 minutes, followed by stirring for 8 hours . This method is commonly used in laboratory settings. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Análisis De Reacciones Químicas
2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include potassium fluoride and sulfur tetrafluoride . The major products formed from these reactions include 1,3-Dibromo-2-fluoropropane.
Aplicaciones Científicas De Investigación
This compound is primarily used as an intermediate in organic synthesis. It plays a crucial role in the synthesis of other fluorinated compounds, which are valuable in various fields such as medicinal chemistry, materials science, and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a fluorinating agent. The compound introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. This process is facilitated by the presence of the sulfonate groups, which act as leaving groups, allowing the fluorine atom to be incorporated into the target molecule.
Comparación Con Compuestos Similares
Similar compounds to 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) include 1,3-Dibromo-2-fluoropropane and 2-allylpropane-1,3-diyl bis(4-methylbenzenesulfonate) . These compounds share similar structural features and are used in similar synthetic applications. 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
433-07-8 |
|---|---|
Fórmula molecular |
C17H19FO6S2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[2-fluoro-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19FO6S2/c1-13-3-7-16(8-4-13)25(19,20)23-11-15(18)12-24-26(21,22)17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3 |
Clave InChI |
FKWIITNJZCDZQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


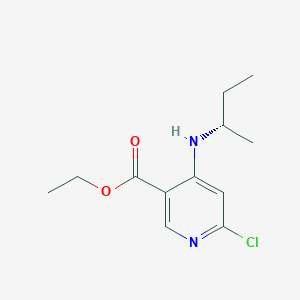
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
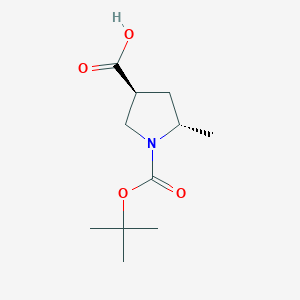
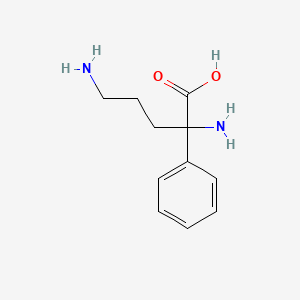
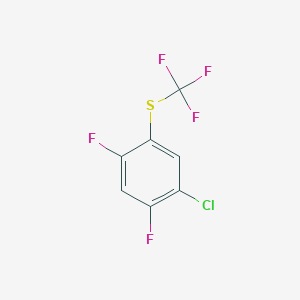
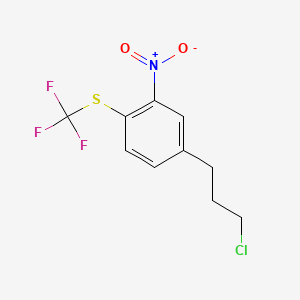
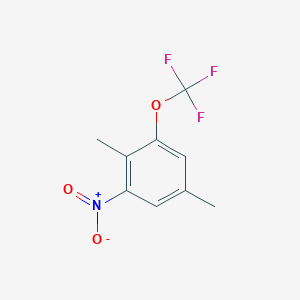
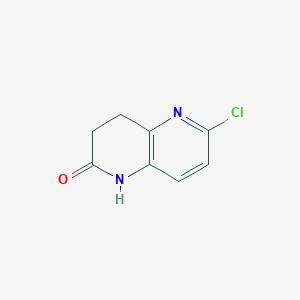
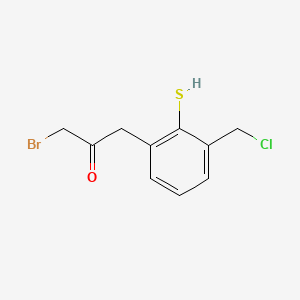
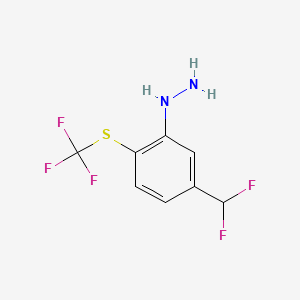
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)

